molecular formula C11H20N2O6 B1473934 tert-Butyl piperazine-1-carboxylate oxalate CAS No. 57260-72-7

tert-Butyl piperazine-1-carboxylate oxalate

Cat. No.: B1473934
CAS No.: 57260-72-7
M. Wt: 276.29 g/mol
InChI Key: RJWRZAGRJJOLJX-UHFFFAOYSA-N
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Description

tert-Butyl piperazine-1-carboxylate oxalate is a protected piperazine derivative serving as a vital synthetic intermediate and scaffold in medicinal chemistry research. The piperazine core is a privileged structure in the development of ligands for central nervous system (CNS) targets . Scientific studies highlight the application of piperazine-based compounds as high-affinity histamine H3 receptor (H3R) antagonists and sigma-1 receptor (σ1R) ligands, representing a promising dual-targeting strategy for neurological disorders and pain management . Research into sigma-1 receptors, for which piperazine derivatives can show high affinity, is particularly focused on their role as chaperone proteins that modulate neurotransmitter systems, with antagonists being investigated for their antinociceptive and antiallodynic potential in models of neuropathic pain . Furthermore, the piperazine moiety is a common feature in numerous psychoactive compounds, with research derivatives demonstrating anxiolytic and antidepressant-like activities in preclinical models, effects that are often mediated via the serotonergic system, specifically through 5-HT1A receptor interactions . This makes tert-butyl piperazine-1-carboxylate a versatile building block for constructing novel compounds for pharmacological exploration and lead optimization in these critical research areas.

Properties

IUPAC Name

tert-butyl piperazine-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;3-1(4)2(5)6/h10H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWRZAGRJJOLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl piperazine-1-carboxylate

The key intermediate, tert-butyl piperazine-1-carboxylate (also known as N-Boc piperazine), is commonly prepared via Boc-protection of piperazine or its derivatives. One robust and industrially relevant method involves a three-step process starting from diethanolamine, as described in patent CN108033931B:

  • Step 1: Chlorination of diethanolamine
    Diethanolamine (105 g, 1 mol) is added dropwise to thionyl chloride (387 g, 3.25 mol) under reflux for 3.5 hours, producing bis(2-chloroethyl)amine. The reaction mixture is cooled below 10 °C and quenched with purified water.

  • Step 2: Boc Protection
    Sodium carbonate (689 g, 6.5 mol) is added to adjust pH > 10, and Boc anhydride (222 g, 1.02 mol) is added dropwise at 10–30 °C. The mixture is stirred for 12 hours while maintaining alkalinity, yielding bis(2-chloroethyl) carbamic acid tert-butyl ester.

  • Step 3: Cyclization to N-Boc piperazine
    The reaction mixture is heated to 55–65 °C, and ammonia water (194 g, 3.2 mol) is slowly added over 3 hours. After 2.5 hours at 60 °C, the product is extracted with ethyl acetate, dried, concentrated, and purified to yield N-Boc piperazine with 94.3% yield and 99.42% purity.

Step Reagents/Conditions Product Yield (%) Purity (%)
1 Diethanolamine + Thionyl chloride, reflux 3.5h, <10 °C quench bis(2-chloroethyl)amine - -
2 Boc anhydride, Na2CO3, 10-30 °C, 12h bis(2-chloroethyl) carbamic acid tert-butyl ester - -
3 Ammonia water, 55-65 °C, 5.5h total N-Boc piperazine 94.3 99.42

This method is advantageous due to high yield, purity, and scalability for industrial production.

Preparation of tert-Butyl piperazine-1-carboxylate oxalate Salt

The oxalate salt formation of tert-butyl piperazine-1-carboxylate is typically achieved by salt metathesis or direct acid-base reaction with oxalic acid. Although detailed protocols specific to the oxalate salt are less frequently reported, general procedures include:

  • Dissolving tert-butyl piperazine-1-carboxylate in a suitable solvent (e.g., ethanol or methanol).
  • Adding stoichiometric amounts of oxalic acid under stirring at ambient temperature.
  • Allowing the salt to precipitate or crystallize.
  • Isolating the solid by filtration and drying under vacuum.

This salt form improves the compound’s stability and handling properties, as well as solubility profiles for pharmaceutical applications.

Alternative Synthetic Approaches and Optimization

Other synthetic routes for tert-butyl piperazine derivatives involve direct Boc-protection of piperazine or substituted piperazines:

  • Boc Protection of Piperazine:
    Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to minimize side reactions. Base additives like triethylamine or sodium carbonate are employed to scavenge generated acids.

  • Microwave-Assisted Synthesis:
    Microwave irradiation has been applied to accelerate Boc-protection reactions. For example, in the synthesis of tert-butyl piperazine-1-carboxylate derivatives, microwave heating at 100–110 °C in dimethyl sulfoxide with potassium carbonate base can achieve high conversions within 1–2 hours, improving throughput and yield (~64% reported).

Method Solvent Base Temperature Time Yield (%) Notes
Boc protection (classical) DCM or THF Triethylamine or Na2CO3 0–5 °C 12+ hours >90 Requires careful temp control
Microwave-assisted DMSO K2CO3 100–110 °C 1–2 hours ~64 Faster, suitable for derivatives

Analytical and Purification Techniques

  • Purification:
    Flash column chromatography on silica gel using gradients of ethyl acetate and petroleum ether is standard to achieve >95% purity.

  • Monitoring:
    Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

  • Structural Confirmation:
    Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy confirms Boc group incorporation and piperazine ring integrity. Mass spectrometry (MS) verifies molecular weight.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Purity (%) Notes
Chlorination of diethanolamine Thionyl chloride, reflux 3.5h, <10 °C quench - - Intermediate step
Boc Protection of chlorinated amine Boc anhydride, Na2CO3, 10-30 °C, 12h - - Intermediate step
Cyclization to N-Boc piperazine Ammonia water, 55-65 °C, 5.5h total 94.3 99.42 Industrially scalable
Salt formation with oxalic acid Oxalic acid, ethanol/methanol, ambient temp - - Improves stability and solubility
Microwave-assisted Boc protection DMSO, K2CO3, 100–110 °C, 1–2 h ~64 - Faster alternative method

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl piperazine-1-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine, aryl halides, CuBr, potassium phosphate (K3PO4).

    Conditions: Room temperature, organic solvents (e.g., dichloromethane), solvent-free conditions with iodine as a catalyst.

Major Products

The major products formed from these reactions include monosubstituted piperazine intermediates and various amine derivatives .

Scientific Research Applications

Applications Overview

The compound has been identified for several applications, including:

  • Drug Synthesis
    • Used as an intermediate in the synthesis of pharmaceuticals, particularly in developing novel drug candidates.
  • Antimicrobial Research
    • Exhibits antibacterial activity against Gram-positive bacteria, including drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus) .
  • Drug Delivery Systems
    • Investigated for its role in designing drug delivery systems that enhance the bioavailability of therapeutic agents.
  • Catalysis
    • Utilized in organic reactions as a catalyst due to its ability to facilitate various chemical transformations .
  • Biochemical Studies
    • Employed in studies related to chemical and biochemical processes, aiding in understanding cellular mechanisms and drug interactions.

Case Study 1: Antibacterial Activity

A study screened a library of compounds for antibacterial properties against clinically relevant bacteria. This compound demonstrated effective antibacterial activity at low concentrations, comparable to existing antibiotics. The compound's ability to combat resistant strains positions it as a candidate for further development in antimicrobial therapies .

Case Study 2: Drug Development

In the synthesis of new pharmaceutical agents, this compound has been used as a key building block. Its structural properties allow for modifications that can lead to enhanced efficacy and reduced toxicity profiles in drug candidates .

Safety Information

While the compound has shown low toxicity levels in preliminary studies, standard safety protocols should be followed during handling. It is classified with precautionary statements regarding potential harmful effects upon exposure .

Summary Table of Applications

Application AreaDescriptionReferences
Drug SynthesisIntermediate for novel pharmaceuticals
Antimicrobial ResearchEffective against drug-resistant bacteria
Drug Delivery SystemsEnhances bioavailability of drugs
CatalysisFacilitates organic reactions
Biochemical StudiesAids in understanding cellular mechanisms

Mechanism of Action

The antibacterial action of tert-Butyl piperazine-1-carboxylate oxalate is primarily due to the depolarization of the bacterial cytoplasmic membrane. This depolarization leads to the dissipation of the bacterial membrane potential, resulting in bactericidal effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl piperazine-1-carboxylate oxalate with analogous derivatives:

Compound Name CAS Number Molecular Formula Substituents/R-Groups Purity Key Properties
This compound 2102410-31-9 C₁₄H₂₅BrN₂O₆ 3-bromopropyl, oxalate salt 95% High crystallinity; stable in simulated gastric/intestinal fluids
tert-Butyl 4-methylpiperazine-1-carboxylate 139592-45-1 C₁₀H₂₀N₂O₂ 4-methyl 95% Log S = -2.5 (moderate solubility); increased lipophilicity
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate 911705-40-3 C₁₅H₂₀N₂O₃ 3-oxo, 2-phenyl 95% Low aqueous solubility; prone to hydrolysis under acidic conditions
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate 205059-24-1 C₁₄H₂₇N₃O₂ 4-(piperidin-4-yl) >95% Enhanced basicity; used in CNS drug intermediates
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride 1858241-30-1 C₁₃H₂₄ClN₃O₄ 3-(methoxycarbonylmethyl) 95% Hydrochloride salt improves solubility; used in peptide coupling

Stability and Reactivity

  • Oxalate vs. Hydrochloride Salts : The oxalate salt (e.g., 2102410-31-9) exhibits superior stability in biological media compared to hydrochloride derivatives, which may degrade under acidic conditions .
  • Boc Deprotection : All Boc-protected derivatives undergo deprotection with strong acids (e.g., HCl/dioxane) or bases, but oxalate salts require additional steps to remove the counterion .
  • Substituent Effects : Methyl or bromopropyl groups (e.g., 139592-45-1, 2102410-31-9) enhance steric hindrance, slowing hydrolysis, while phenyl or ketone groups (e.g., 911705-40-3) reduce stability .

Key Research Findings

  • Stability in Biological Media : this compound remains intact in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), unlike fluorophenyl derivatives (e.g., compounds 1a/1b in ), which degrade rapidly .
  • Synthetic Flexibility : The Boc group enables regioselective functionalization, as demonstrated in the synthesis of carbazole-based DNMT1 inhibitors (e.g., WK-26 in ) .
  • Thermodynamic Properties: Methyl-substituted derivatives (139592-45-1) have a log S of -2.5, indicating moderate solubility in polar solvents, whereas oxalate salts require nonpolar solvents for recrystallization .

Biological Activity

Tert-butyl piperazine-1-carboxylate oxalate (TBPCO) is a compound with notable biological activities, particularly in the field of antibacterial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and applications in scientific research.

Overview

TBPCO is primarily recognized for its antimicrobial properties , specifically against Gram-positive bacteria. Its unique structure allows it to interact with various cellular components, leading to significant biological effects.

Target and Mode of Action

  • TBPCO targets the cytoplasmic membrane of bacteria, leading to depolarization and subsequent inhibition of growth. This action disrupts the membrane potential necessary for bacterial survival and replication.
  • It has been shown to affect biochemical pathways associated with bacterial metabolism, thereby inhibiting essential cellular functions.

Biochemical Pathways

  • The compound influences cellular processes by interacting with enzymes and proteins involved in membrane integrity and function. For instance, it is known to participate in Buchwald-Hartwig amination reactions, forming various amine derivatives that can further modulate biological activity.

Cellular Effects

TBPCO exhibits a range of effects on different cell types:

  • Bacterial Cells : Strong bactericidal activity against both susceptible and drug-resistant strains of Gram-positive bacteria has been documented .
  • Mammalian Cells : Preliminary studies suggest that TBPCO has selective toxicity, showing minimal hemolytic activity against human cell lines such as lung MCR-5 and skin BJ fibroblast cells .

Case Studies

  • Antibacterial Efficacy : In vitro studies demonstrated that TBPCO significantly reduces the viability of various Gram-positive bacterial strains. For example, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent .
  • Structure-Activity Relationship (SAR) : Research has explored the SAR of related piperazine compounds, revealing that modifications to the piperazine ring can enhance binding affinity to bacterial targets. Compounds derived from TBPCO have shown improved potency against bacterial strains when specific hydrophobic moieties are introduced .

Table: Biological Activity Summary

Activity TypeObservationsReference
AntibacterialEffective against Gram-positive bacteria
CytotoxicityLow toxicity towards mammalian cells
MechanismDepolarization of cytoplasmic membrane
SAR InsightsModifications enhance antibacterial activity

Applications in Scientific Research

TBPCO serves multiple roles in scientific research:

  • Synthesis of Bioactive Molecules : It is utilized in the synthesis of indazole DNA gyrase inhibitors, which are critical for bacterial replication studies.
  • Drug Development : TBPCO is an intermediate in the production of various pharmaceuticals, including trazodone and other psychoactive compounds .
  • Industrial Uses : The compound is also employed in developing lipopolymers through cationic ring-opening polymerization techniques.

Q & A

Q. How can synthesis conditions for tert-butyl piperazine-1-carboxylate derivatives be optimized?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Solvent : Polar aprotic solvents like 1,4-dioxane (used in 88.7% yield for bromopyrimidine coupling ) enhance nucleophilic substitution.
  • Temperature : Elevated temperatures (e.g., 110°C for 12 hours ) improve reaction kinetics but may require reflux setups.
  • Catalysts/Base : Potassium carbonate (K₂CO₃) facilitates deprotonation in SN2 reactions , while pyridine aids sulfonylation by scavenging HCl .
  • Stoichiometry : Excess amine derivatives (e.g., tert-butyl piperazine-1-carboxylate in 1.5:1 molar ratio ) drive reactions to completion.

Q. What purification methods are effective for tert-butyl piperazine-1-carboxylate derivatives?

Methodological Answer:

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates (e.g., in sulfonylation reactions ).
  • Recrystallization : Slow evaporation from ethanol or DCM yields high-purity crystals, as demonstrated in X-ray diffraction studies .
  • Filtration and Vacuum Concentration : Used post-reaction to isolate crude products before further purification .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in tert-butyl piperazine-1-carboxylate derivatives?

Methodological Answer:

  • X-Ray Diffraction (XRD) : Resolve molecular conformation using programs like SHELX and WinGX/ORTEP . For example, anisotropic displacement parameters in confirm bond angles and torsional strain in the piperazine ring .
  • Validation Tools : Cross-check with NMR (e.g., ¹H/¹³C) and mass spectrometry (exact mass 332.101699 ) to confirm molecular identity.

Q. Key Crystallographic Parameters :

AtomCoordinates (x, y, z)Uiso (Ų)
O10.02567, 0.20344, 0.193610.0353
N30.10933, 0.34931, 0.326420.0293
C70.33775, 0.43825, 0.584090.0259

Q. How can contradictory reaction yields or spectroscopic data be addressed?

Methodological Answer:

  • Variable Screening : Re-evaluate stoichiometry, solvent purity (e.g., anhydrous 1,4-dioxane ), and reaction time.
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., unreacted 5-bromo-2-chloropyrimidine ).
  • Reproducibility : Ensure consistent heating methods (oil bath vs. microwave) and catalyst activity (e.g., NaHB(OAc)₃ in reductive amination ).

Q. What role do hydrogen-bonding networks play in the crystal packing of these derivatives?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D, S, C motifs) using Etter’s formalism . For instance, the C=O···H-N interactions in stabilize the lattice .
  • Thermal Ellipsoid Modeling : ORTEP visualizes anisotropic displacement, highlighting regions of high mobility or disorder .

Q. How can reaction mechanisms (e.g., nucleophilic substitution) be validated experimentally?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR (if fluorine tags are present) or in situ IR spectroscopy.
  • Intermediate Trapping : Use low-temperature quenching to isolate intermediates (e.g., sulfonyl chloride adducts ).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for SN2 pathways.

Q. What safety protocols are critical for handling tert-butyl piperazine-1-carboxylate derivatives?

Methodological Answer:

  • PPE : Use gloves, lab coats, and fume hoods to avoid inhalation/contact (GHS H302: oral toxicity ).
  • Spill Management : Absorb with diatomaceous earth and decontaminate with ethanol .
  • Storage : Keep at 2–8°C under inert atmosphere to prevent degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
tert-Butyl piperazine-1-carboxylate oxalate

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